4-(Dimethylamino)-4'-methylbenzhydrol
Overview
Description
4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .
Molecular Structure Analysis
The molecular structure of DMAP was solved by single crystal X-ray diffraction (SXRD) techniques which confirms that the DMAP crystal crystallizes in a monoclinic crystal system .
Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
Physical and Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C (230 to 235 °F; 383 to 386 K) and a boiling point of 162 °C (324 °F; 435 K) at 50 mmHg .
Scientific Research Applications
Structure-Photophysics Correlations
Research has explored the solvatochromism, fluorescence quantum yields, and lifetimes of 4-(dimethylamino)stilbene derivatives, indicating the involvement of intramolecular charge transfer in the excited state and its relation to the molecular structure. Strong fluorescence quenching observed with certain structural modifications suggests the critical role of molecular flexibility in photophysical properties (Létard, Lapouyade, & Rettig, 1993).
Cytotoxic Activity of Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines, involving reactions with 4-dimethylaminomethylene derivatives, have demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting significant in vivo efficacy against tumors. This research highlights the potential of these compounds in cancer therapy (Deady et al., 2003).
Cluster Transformations
Studies on dirhenium complexes containing ynamine ligands have revealed complex transformations leading to new compounds with unique bridging ligand structures, offering insights into cluster chemistry and ligand behavior under thermal conditions (Adams et al., 1992).
Photoproduct Formation and Photophysical Measurements
Photoproduct formation from photoexcitation of 4-(dimethylamino)benzonitrile has been observed to significantly impact photophysical measurements, indicating the need for careful interpretation of fluorescence and decay data in photophysical studies (Druzhinin, Galievsky, & Zachariasse, 2005).
Excited Charge Transfer State Formation
A density functional study on the excited singlet states of 4-(N,N-dimethylamino)benzonitrile and its analogs has shed light on the formation of low-lying intramolecular charge transfer states, contributing to the understanding of dual fluorescence in polar solvents (Parusel, Köhler, & Grimme, 1998).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(dimethylamino)benzoic acid, have been found to interact with targets like replicase polyprotein 1ab and orf1a polyprotein in sars-cov .
Mode of Action
For instance, 4-(Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts . They undergo reversible reactions with electrophiles, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
For example, 4-(Dimethylamino)phenol has been reported to enhance extracellular lactate dehydrogenase (LDH) levels without significant effects on gluconeogenesis .
Result of Action
For example, 4-(Dimethylamino)phenol has been reported to enhance extracellular lactate dehydrogenase (LDH) levels .
Action Environment
It’s worth noting that the compound’s structure includes a dimethylamino group, which has been found to exhibit temperature-sensitive protonation behavior . This suggests that the compound’s action could potentially be influenced by temperature changes.
Safety and Hazards
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-4-6-13(7-5-12)16(18)14-8-10-15(11-9-14)17(2)3/h4-11,16,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZQBJHOCXPUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374363 | |
Record name | 4-(Dimethylamino)-4'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93026-72-3 | |
Record name | 4-(Dimethylamino)-4'-methylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.